2-(2-Bromo-2-nitroethenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-2-nitroethenyl)thiophene is an organosulfur compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring composed of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a bromo and a nitro group attached to an ethenyl moiety, which is further connected to the thiophene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-2-nitroethenyl)thiophene can be achieved through several methods. One common approach involves the bromination of thiophene followed by nitration. The bromination is typically carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step involves the use of nitric acid and acetic acid to introduce the nitro group .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
2-(2-Bromo-2-nitroethenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Common reagents and conditions used in these reactions include:
- Bromine or NBS for bromination.
- Nitric acid and acetic acid for nitration.
- Hydrogen gas and catalysts for reduction.
- Hydrogen peroxide for oxidation.
Major products formed from these reactions include substituted thiophenes, amino-thiophenes, and oxidized thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-2-nitroethenyl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-2-nitroethenyl)thiophene and its derivatives involves interactions with various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromo-2-nitroethenyl)thiophene can be compared with other similar compounds, such as:
2-Bromothiophene: Lacks the nitro group and is used as a precursor in the synthesis of various pharmaceuticals.
2-Nitrothiophene: Lacks the bromo group and is used in the synthesis of dyes and pigments.
2-(2-Chloro-2-nitroethenyl)thiophene: Similar structure but with a chloro group instead of a bromo group, used in similar applications.
Eigenschaften
CAS-Nummer |
89881-37-8 |
---|---|
Molekularformel |
C6H4BrNO2S |
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
2-(2-bromo-2-nitroethenyl)thiophene |
InChI |
InChI=1S/C6H4BrNO2S/c7-6(8(9)10)4-5-2-1-3-11-5/h1-4H |
InChI-Schlüssel |
JYGXMCYINDKUJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=C([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.